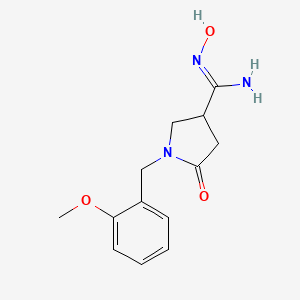

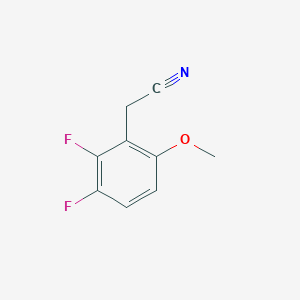

N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of cancer research.

Aplicaciones Científicas De Investigación

Anticancer Activity

N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s ability to interfere with cell cycle progression, induce apoptosis, or inhibit specific signaling pathways may contribute to its anticancer properties .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have examined whether N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide can modulate inflammatory responses. Its impact on cytokine production, NF-κB signaling, and immune cell activation warrants further investigation .

Antioxidant Effects

As an N-hydroxy compound, this molecule may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various conditions, including neurodegenerative diseases and cardiovascular disorders .

Enzyme Inhibition

N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide could serve as an enzyme inhibitor. Investigations have focused on its interactions with specific enzymes, such as proteases or kinases. Understanding its binding affinity and selectivity is crucial for drug design .

Metal Chelation

Chelating agents can bind to metal ions, influencing their bioavailability and biological effects. Researchers have explored whether this compound can chelate metal ions (e.g., copper, iron) and potentially impact metal-related diseases or cellular processes .

Neuroprotective Potential

Given its structural features, N’-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide may have neuroprotective effects. Investigations have looked into its ability to enhance neuronal survival, modulate neurotransmitter systems, or protect against neurodegenerative conditions .

Propiedades

IUPAC Name |

N'-hydroxy-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-19-11-5-3-2-4-9(11)7-16-8-10(6-12(16)17)13(14)15-18/h2-5,10,18H,6-8H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCREBTXSWXQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

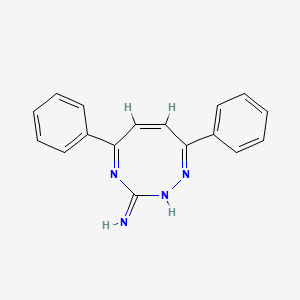

![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)

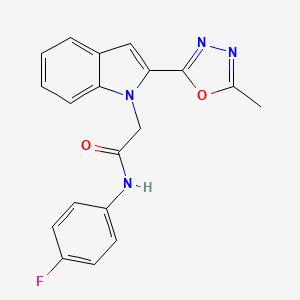

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)

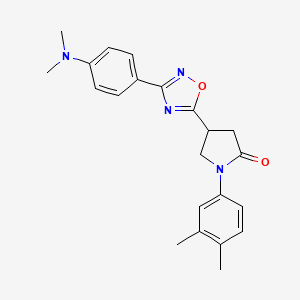

![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)